molecular formula C24H26N2O7 B5462692 N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine

N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine

Cat. No. B5462692
M. Wt: 454.5 g/mol
InChI Key: VWFQSUWKJRZIJS-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine, also known as BDP-9066, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation and immune response. N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine inhibits the activation and nuclear translocation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine is its specificity towards the NF-κB signaling pathway. This specificity makes it a promising therapeutic agent for the treatment of inflammatory diseases and cancer. However, one of the limitations of N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine. One of the directions is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to improve its solubility in water to enhance its bioavailability. Furthermore, the development of N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine analogs with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents.

Synthesis Methods

N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine is a synthetic compound that can be prepared through a multi-step process. The synthesis method involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 2-methoxybenzoyl chloride to obtain the intermediate product. This intermediate product is then reacted with leucine to obtain the final product, N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine.

Scientific Research Applications

N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties. N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7/c1-14(2)10-18(24(29)30)26-23(28)17(11-15-8-9-20-21(12-15)33-13-32-20)25-22(27)16-6-4-5-7-19(16)31-3/h4-9,11-12,14,18H,10,13H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFQSUWKJRZIJS-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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